molecular formula C17H14ClF2N3O3S B583797 PLX-4720-d7 CAS No. 1304096-50-1

PLX-4720-d7

Cat. No. B583797
CAS RN: 1304096-50-1
M. Wt: 420.867
InChI Key: YZDJQTHVDDOVHR-KSWAKBPNSA-N
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Description

Molecular Structure Analysis

The molecular formula of PLX-4720-d7 is C17H7D7ClF2N3O3S . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Scientific Research Applications

Oncology Research

PLX-4720-d7 is a potent and selective inhibitor of B-RafV600E . This mutation is often found in various types of cancers, making PLX-4720-d7 a valuable tool in oncology research. It has been shown to inhibit ERK phosphorylation, induce cell cycle arrest, and trigger apoptosis in B-RafV600E positive tumor cells .

Melanoma Studies

In the field of melanoma research, PLX-4720-d7 has shown significant potential. It has been found to inhibit the growth rate of cells with the V600E mutation . This makes it a promising candidate for further research in the treatment of melanoma.

Cell Cycle Research

PLX-4720-d7 has been shown to induce cell cycle arrest in B-RafV600E positive tumor cells . This property makes it a useful tool in studying the cell cycle and understanding the mechanisms of cell cycle regulation.

Apoptosis Research

The ability of PLX-4720-d7 to trigger apoptosis in B-RafV600E positive tumor cells makes it a valuable tool in apoptosis research. Understanding the mechanisms of apoptosis can provide insights into the development of new cancer treatments.

Pharmacological Studies

PLX-4720-d7 is a potent and selective inhibitor of B-RafV600E, with an IC50 of 13 nM . This makes it a useful tool in pharmacological studies to understand the effects of inhibiting this specific mutation.

Transplantation Studies

In transplantation studies involving B-RafV600E positive tumor models, PLX-4720-d7 has been shown to significantly delay tumor growth . This suggests potential applications in the field of transplantation research.

Mechanism of Action

Safety and Hazards

PLX-4720-d7, like PLX-4720, should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to rinse with copious amounts of water and seek medical attention . It is also recommended to use full personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Research suggests that PLX-4720-d7 could be used in combination with other drugs for more effective treatment of BRAFV600E mutant cancers . For example, a study found that the combination of the multi-targeting tyrosine kinase inhibitor ponatinib and PLX-4720 showed synergistic activity in inhibiting proliferation, colony formation, invasion, and migration in BRAFV600E thyroid cancer cell lines . This suggests that such a combination could be a promising future direction for the treatment of BRAFV600E mutant cancers .

properties

{ "Design of the Synthesis Pathway": "The synthesis of PLX-4720-d7 can be achieved through a multistep reaction involving the incorporation of seven deuterium atoms into PLX-4720, which is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The deuterium labeling is used to facilitate the quantification and identification of the compound in biological systems.", "Starting Materials": ["PLX-4720", "Deuterated reagents"], "Reaction": ["Step 1: Protection of the hydroxyl group in PLX-4720 using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) chloride.", "Step 2: Deuterium labeling of the aromatic ring using deuterated reagents such as deuterated borane or deuterated sodium borohydride.", "Step 3: Reduction of the nitro group using a suitable reducing agent such as iron powder or stannous chloride to yield the corresponding amine derivative.", "Step 4: Removal of the protecting group using an appropriate deprotection reagent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.", "Step 5: Final deuterium labeling of the remaining hydrogen atoms using deuterated reagents such as deuterated sodium borohydride or deuterated lithium aluminum hydride."] }

CAS RN

1304096-50-1

Product Name

PLX-4720-d7

Molecular Formula

C17H14ClF2N3O3S

Molecular Weight

420.867

IUPAC Name

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

InChI

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2

InChI Key

YZDJQTHVDDOVHR-KSWAKBPNSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F

synonyms

N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; 

Origin of Product

United States

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